molecular formula C13H17ClFNO2 B6199300 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 2680542-08-7

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B6199300
CAS No.: 2680542-08-7
M. Wt: 273.7
InChI Key:
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Description

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-fluorophenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a fluorinated benzyl halide reacts with the piperidine ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
  • 4-[(3-bromophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
  • 4-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Uniqueness

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

CAS No.

2680542-08-7

Molecular Formula

C13H17ClFNO2

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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